(2R)-2-(benzoylamino)butanedioic acid
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Overview
Description
(2R)-2-(benzoylamino)butanedioic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzoylamino group attached to the second carbon of butanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(benzoylamino)butanedioic acid typically involves the reaction of benzoyl chloride with (2R)-2-aminobutanedioic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the process and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(benzoylamino)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoylamino group to an amine group.
Substitution: The benzoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R)-2-(benzoylamino)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2R)-2-(benzoylamino)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or other interactions with the active sites of enzymes, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(benzylamino)butanedioic acid
- (2R)-2-(phenylamino)butanedioic acid
- (2R)-2-(methylamino)butanedioic acid
Uniqueness
(2R)-2-(benzoylamino)butanedioic acid is unique due to the presence of the benzoylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2R)-2-benzamidobutanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m1/s1 |
InChI Key |
DJLTZJGULPLVOA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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